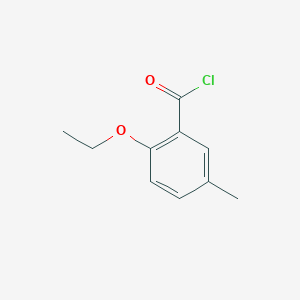

2-Ethoxy-5-methylbenzoyl chloride

説明

2-Ethoxy-5-methylbenzoyl chloride is an acyl chloride derivative characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position, a methyl group (-CH₃) at the 5-position, and a reactive acyl chloride (-COCl) functional group. This compound is primarily used in organic synthesis as an intermediate for producing esters, amides, or other derivatives via nucleophilic substitution reactions. Its molecular formula is C₁₀H₁₁ClO₂, with a molar mass of 198.65 g/mol (calculated).

特性

IUPAC Name |

2-ethoxy-5-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHGLBJEKNDUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664865 | |

| Record name | 2-Ethoxy-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64507-09-1 | |

| Record name | 2-Ethoxy-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-methylbenzoyl chloride can be synthesized through the reaction of 2-ethoxy-5-methylbenzoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction conditions include:

Reagents: 2-ethoxy-5-methylbenzoic acid, thionyl chloride

Solvent: Anhydrous conditions are preferred

Temperature: Reflux conditions (around 80-85°C)

Duration: Several hours until the reaction is complete

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control the reaction parameters.

化学反応の分析

Types of Reactions

2-Ethoxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethoxy-5-methylbenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-ethoxy-5-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols under basic or neutral conditions.

Hydrolysis: Water or aqueous base (e.g., NaOH).

Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) in anhydrous conditions.

Major Products Formed

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

2-Ethoxy-5-methylbenzoic acid: Formed by hydrolysis.

科学的研究の応用

Chemical Synthesis

2-Ethoxy-5-methylbenzoyl chloride serves as an important intermediate in organic synthesis. It is commonly used to prepare various derivatives, including:

- Benzoyl derivatives : The compound can be utilized in the synthesis of benzoyl derivatives that are essential for developing pharmaceuticals and agrochemicals.

- Substituted aromatic compounds : The introduction of the ethoxy and methyl groups allows for the modification of aromatic compounds, enhancing their chemical properties and reactivity.

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical applications. Notably:

- Antimicrobial Activity : Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and protozoan parasites such as T. gondii and P. falciparum .

- Structure-Activity Relationship (SAR) : Studies have focused on understanding how structural modifications of benzoyl derivatives affect their biological activity. For example, modifications to the aromatic ring can enhance selectivity and potency against specific pathogens .

Agrochemical Applications

In the field of agrochemistry, this compound is explored for its potential as a pesticide intermediate. Its derivatives may exhibit low toxicity while maintaining effective pest control properties, making them suitable for environmentally friendly agricultural practices .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of N-benzoyl derivatives from this compound. These compounds were evaluated for their activity against T. gondii, yielding promising results that suggest further development into therapeutic agents .

Case Study 2: Agrochemical Development

Research involving the modification of this compound led to the creation of less persistent pesticides with low toxicity profiles. These compounds were synthesized using safer methodologies that minimize environmental impact .

Data Tables

The following tables summarize key findings related to the applications of this compound.

| Application Area | Compound Derivatives | Biological Activity |

|---|---|---|

| Pharmaceuticals | N-benzoyl derivatives | Effective against T. gondii and P. falciparum |

| Agrochemicals | Low-toxicity pesticides | Effective pest control |

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Grignard Reaction | Under nitrogen atmosphere | Up to 95% |

| Acylation | Using acyl chlorides | Varies by substrate |

作用機序

The mechanism of action of 2-ethoxy-5-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in the formation of an amide, the nucleophilic amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond.

類似化合物との比較

Key Observations:

Molecular Weight and Substituent Effects: The higher molar mass of 5-chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride (295.16 g/mol vs. 198.65 g/mol) arises from its additional chloro (-Cl) and benzyloxy (-OCH₂C₆H₄CH₃) groups. These substituents increase steric bulk and van der Waals interactions, contributing to its higher predicted boiling point (414.4°C vs. ~300–350°C for this compound) .

Electron-Donating vs. Electron-Withdrawing Groups :

- The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, which may slightly deactivate the acyl chloride toward nucleophilic attack compared to the electron-withdrawing chloro (-Cl) group in the analog. This could affect reaction rates in synthetic applications .

Hazard Profile :

- Both compounds are classified as irritants due to the reactive acyl chloride group, which can hydrolyze exothermically to release HCl.

Research Findings and Industrial Relevance

- Synthetic Utility : Both compounds are valuable in drug discovery. For example, this compound derivatives have been explored as precursors for anti-inflammatory agents, while the chloro-substituted analog may serve in agrochemical synthesis .

- Stability : The absence of strong electron-withdrawing groups in this compound may improve its stability during storage compared to its chloro-substituted counterpart.

生物活性

2-Ethoxy-5-methylbenzoyl chloride is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources to highlight its mechanisms, effects, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a methyl group attached to a benzoyl chloride structure. Its molecular formula is , and it has a molecular weight of approximately 216.68 g/mol. The compound is primarily utilized in chemical synthesis and biological research due to its reactivity as an acyl chloride.

The biological activity of this compound can be attributed to its role as an electrophilic agent in various biochemical reactions. It is known to interact with nucleophiles, which can lead to the formation of amides or esters, facilitating the synthesis of more complex molecules that exhibit significant biological activities.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly protein kinases, which are crucial targets in cancer therapy. This inhibition may occur through competitive binding or modification of active sites.

- Cell Cycle Regulation : Research indicates that derivatives of this compound may influence the p53-MDM2 pathway, which is critical for regulating cell cycle progression and apoptosis. By modulating this pathway, this compound could potentially enhance the apoptotic response in cancer cells .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives have shown promising inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Case Studies

-

Inhibition of Protein Kinases :

- A study demonstrated that 4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide, derived from this compound, exhibited significant inhibitory activity against specific protein kinases involved in cancer progression. The mechanism involved hydrogen bonding and hydrophobic interactions with the target proteins.

- Apoptotic Induction :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。